molecular formula C8H7F3N2O4 B13336047 2,2'-(3-(trifluoromethyl)-1H-pyrazole-1,4-diyl)diacetic acid

2,2'-(3-(trifluoromethyl)-1H-pyrazole-1,4-diyl)diacetic acid

Cat. No.: B13336047
M. Wt: 252.15 g/mol
InChI Key: JBUPGKSYOAMZDS-UHFFFAOYSA-N
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Description

2,2’-(3-(trifluoromethyl)-1H-pyrazole-1,4-diyl)diacetic acid is a compound that features a trifluoromethyl group attached to a pyrazole ring, with two acetic acid groups linked to the pyrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(3-(trifluoromethyl)-1H-pyrazole-1,4-diyl)diacetic acid typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group and the acetic acid moieties. One common method involves the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications to introduce the trifluoromethyl and acetic acid groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reagents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2,2’-(3-(trifluoromethyl)-1H-pyrazole-1,4-diyl)diacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of reduced derivatives.

    Substitution: The trifluoromethyl group and acetic acid moieties can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathways.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2,2’-(3-(trifluoromethyl)-1H-pyrazole-1,4-diyl)diacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds with unique properties.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2,2’-(3-(trifluoromethyl)-1H-pyrazole-1,4-diyl)diacetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the acetic acid moieties can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(3-(trifluoromethyl)-1H-pyrazole-1,4-diyl)diacetic acid methyl ester: A methyl ester derivative with similar structural features.

    2,2’-(3-(trifluoromethyl)-1H-pyrazole-1,4-diyl)diacetic acid ethyl ester: An ethyl ester derivative with comparable properties.

Uniqueness

2,2’-(3-(trifluoromethyl)-1H-pyrazole-1,4-diyl)diacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H7F3N2O4

Molecular Weight

252.15 g/mol

IUPAC Name

2-[1-(carboxymethyl)-3-(trifluoromethyl)pyrazol-4-yl]acetic acid

InChI

InChI=1S/C8H7F3N2O4/c9-8(10,11)7-4(1-5(14)15)2-13(12-7)3-6(16)17/h2H,1,3H2,(H,14,15)(H,16,17)

InChI Key

JBUPGKSYOAMZDS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CC(=O)O)C(F)(F)F)CC(=O)O

Origin of Product

United States

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